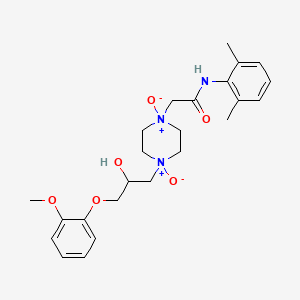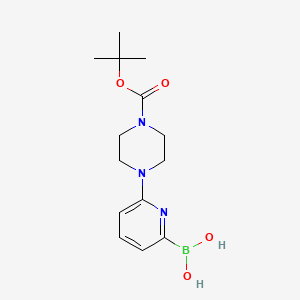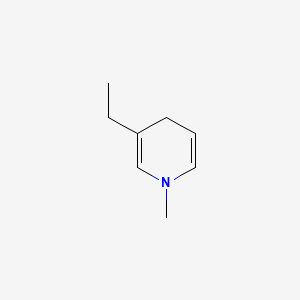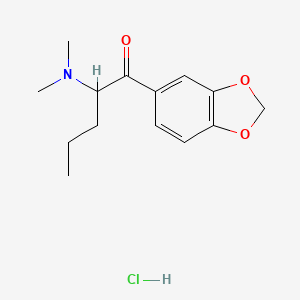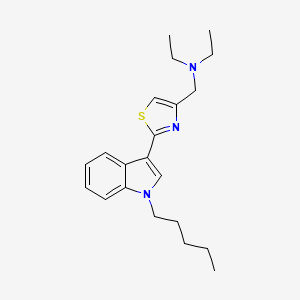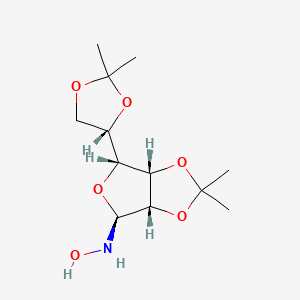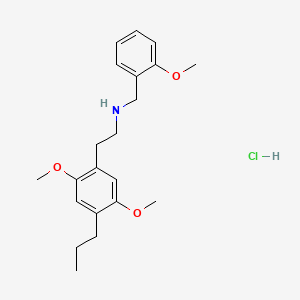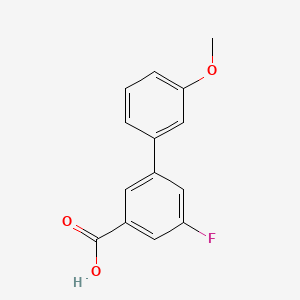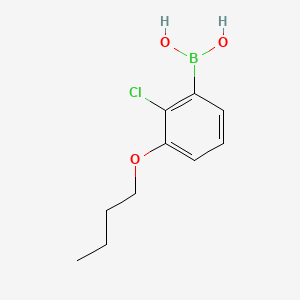
3-Butoxy-2-chlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-2-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C10H14BClO3 . It is a compound that contains boron, and it is used in various applications such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis Analysis
The synthesis of boronic acids, including 3-Butoxy-2-chlorophenylboronic acid, can be achieved through several methods. One common method involves the addition of organometallic reagents to boranes . Another approach is the reaction of triarylboranes with a ligand . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of 3-Butoxy-2-chlorophenylboronic acid consists of a boron atom bonded to an oxygen atom and two carbon atoms . This structure results in enhanced Lewis acidity compared to other boronic acids .Chemical Reactions Analysis
Boronic acids, including 3-Butoxy-2-chlorophenylboronic acid, are used in a variety of chemical reactions. They are involved in cross-coupling reactions, such as the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Comprehensive Analysis of 3-Butoxy-2-chlorophenylboronic Acid Applications
3-Butoxy-2-chlorophenylboronic acid is a versatile organoboron compound that serves as a valuable building block in organic synthesis. Below is a detailed analysis of its unique applications across various fields of scientific research.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. 3-Butoxy-2-chlorophenylboronic acid can be utilized in this reaction to couple with various halides or pseudohalides, leading to the synthesis of diverse biaryl compounds . This reaction is particularly valuable due to its mild conditions and tolerance of various functional groups.
Protodeboronation: Protodeboronation refers to the removal of the boron moiety from boronic esters. 3-Butoxy-2-chlorophenylboronic acid can undergo protodeboronation, which is a critical step in the synthesis of complex molecules. This process is used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .
Homologation Reactions: Homologation reactions involve the lengthening of the carbon chain of a molecule. 3-Butoxy-2-chlorophenylboronic acid can participate in Matteson homologation, which is paired with protodeboronation to achieve anti-Markovnikov alkene hydromethylation, a transformation that adds a methylene group across a double bond .
Radical-Polar Crossover Reactions: This compound can be involved in radical-polar crossover reactions, which are a class of transformations that combine radical and polar mechanisms. These reactions are useful for constructing carbon-carbon and carbon-heteroatom bonds, expanding the utility of boronic acids in synthetic organic chemistry .
Functional Group Transformations: The boron moiety in 3-Butoxy-2-chlorophenylboronic acid can be converted into a wide range of functional groups. This flexibility allows for subsequent transformations, including oxidations, aminations, halogenations, and various C-C bond-forming reactions such as alkenylations, alkynylations, and arylations .
Asymmetric Hydroboration: Asymmetric hydroboration is a reaction that introduces a boron atom into an organic molecule with control over stereochemistry. 3-Butoxy-2-chlorophenylboronic acid can be used as a starting material for such reactions, leading to the creation of chiral molecules that are important in pharmaceuticals and agrochemicals .
Air and Moisture Stability Studies: Due to the inherent instability of organoboranes, the introduction of boronic esters like 3-Butoxy-2-chlorophenylboronic acid has been significant. Research into the air and moisture stability of these compounds is crucial for their practical application in various synthetic strategies .
Chemical Sensor Development: Organoboron compounds have been explored for their potential use in chemical sensor development. The unique reactivity and stability of 3-Butoxy-2-chlorophenylboronic acid make it a candidate for creating sensors that can detect various substances, including biomolecules and environmental pollutants .
Mechanism of Action
Target of Action
The primary target of 3-Butoxy-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical step in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of 3-Butoxy-2-chlorophenylboronic acid is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may be resistant to various environmental factors.
Safety and Hazards
Future Directions
Boronic acids, including 3-Butoxy-2-chlorophenylboronic acid, have a wide range of applications in various fields. Their use in medicinal chemistry, in particular, is expected to grow due to their versatility and the ability to modify their properties by introducing the boronic acid group to bioactive molecules . Further studies on boronic acids are encouraged to discover new promising drugs .
properties
IUPAC Name |
(3-butoxy-2-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJMMBBEXLZVST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681531 |
Source


|
| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-58-0 |
Source


|
| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)

